

Mebicar: A Technical Guide to its Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione*

Cat. No.: *B158985*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Mebicar (also known as Mebicarum or Tetramethylglycoluril). The information presented herein is intended to support research and drug development activities by providing essential data on its chemical and physical characteristics, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

Mebicar is an anxiolytic compound with a unique bicyclic structure.^[1] Its physicochemical properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

Table 1: General Physicochemical Properties of Mebicar

Property	Value	Source
IUPAC Name	1,3,4,6-Tetramethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione	[1][2]
Other Names	Adaptol, Mebicarum, Mebikar, Temgikoluril, Tetramethylglycoluril	[1][2][3]
CAS Number	10095-06-4	[1][4][5]
Molecular Formula	C ₈ H ₁₄ N ₄ O ₂	[1][2][4][5][6]
Molar Mass	198.22 g/mol	[1][2][5]
Appearance	White to off-white crystalline powder	[1]
Melting Point	~300°C (decomposes)	[1]
Stability	Stable for ≥ 4 years under appropriate storage conditions. Does not react with acids, alkalis, oxidants, or reducing agents.	[3][4]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2–8°C. Protect from moisture and direct sunlight.	[1]

Table 2: Solubility and Partition Coefficient of Mebicar

Property	Value	Conditions	Source
Solubility in Water	Moderate; a patent suggests excellent solubility (about 50% at ambient temperature)	-	[1][7]
Solubility in DMF	30 mg/mL	-	[4]
Solubility in DMSO	30 mg/mL; 125 mg/mL (sonication recommended)	-	[4][8]
Solubility in Ethanol	25 mg/mL	-	[4]
Solubility in PBS (pH 7.2)	10 mg/mL	-	[4]
logP	-0.74	ALOGPS	[9]
-0.8	Chemaxon	[9]	
-0.9	XLogP3	[5]	
pKa (Strongest Basic)	-2.7	Chemaxon	

Experimental Protocols

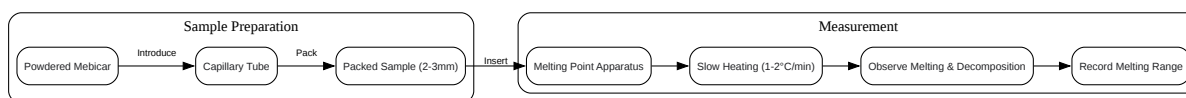
The following sections detail the methodologies for determining key physicochemical properties of Mebicar. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Melting Point

The melting point of Mebicar can be determined using the capillary method with a melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of dry, powdered Mebicar is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[10]
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[11]
- **Observation:** The temperature at which the substance first begins to melt (the appearance of the first droplet of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.[11] Given that Mebicar decomposes at its melting point, observation of charring or discoloration should also be noted.[1]



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Workflow for Melting Point Determination.

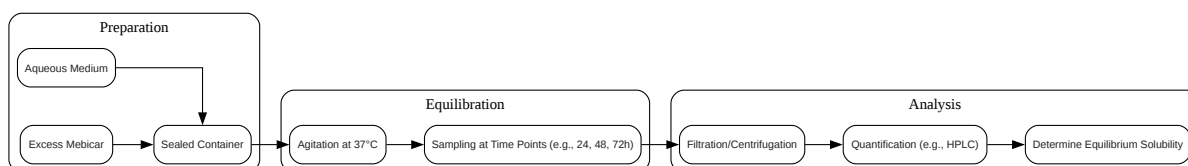
Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of Mebicar in aqueous media can be determined using the shake-flask method, a widely accepted technique for this purpose.[12]

Methodology:

- **Preparation of Saturated Solution:** An excess amount of Mebicar is added to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline) in a sealed container.

- **Equilibration:** The container is agitated in a constant temperature water bath or shaker, typically at 37 ± 1 °C, to mimic physiological conditions.[13] Agitation should continue until equilibrium is reached, which can be determined by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until it remains constant.[13]
- **Sample Collection and Preparation:** At each time point, an aliquot of the suspension is withdrawn and immediately filtered through a 0.45 µm filter or centrifuged to remove undissolved solids.[12]
- **Quantification:** The concentration of Mebicar in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Analysis:** The equilibrium solubility is reported as the average of the concentrations from the final time points. A minimum of three replicate determinations is recommended.[14]



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Workflow for Shake-Flask Solubility Determination.

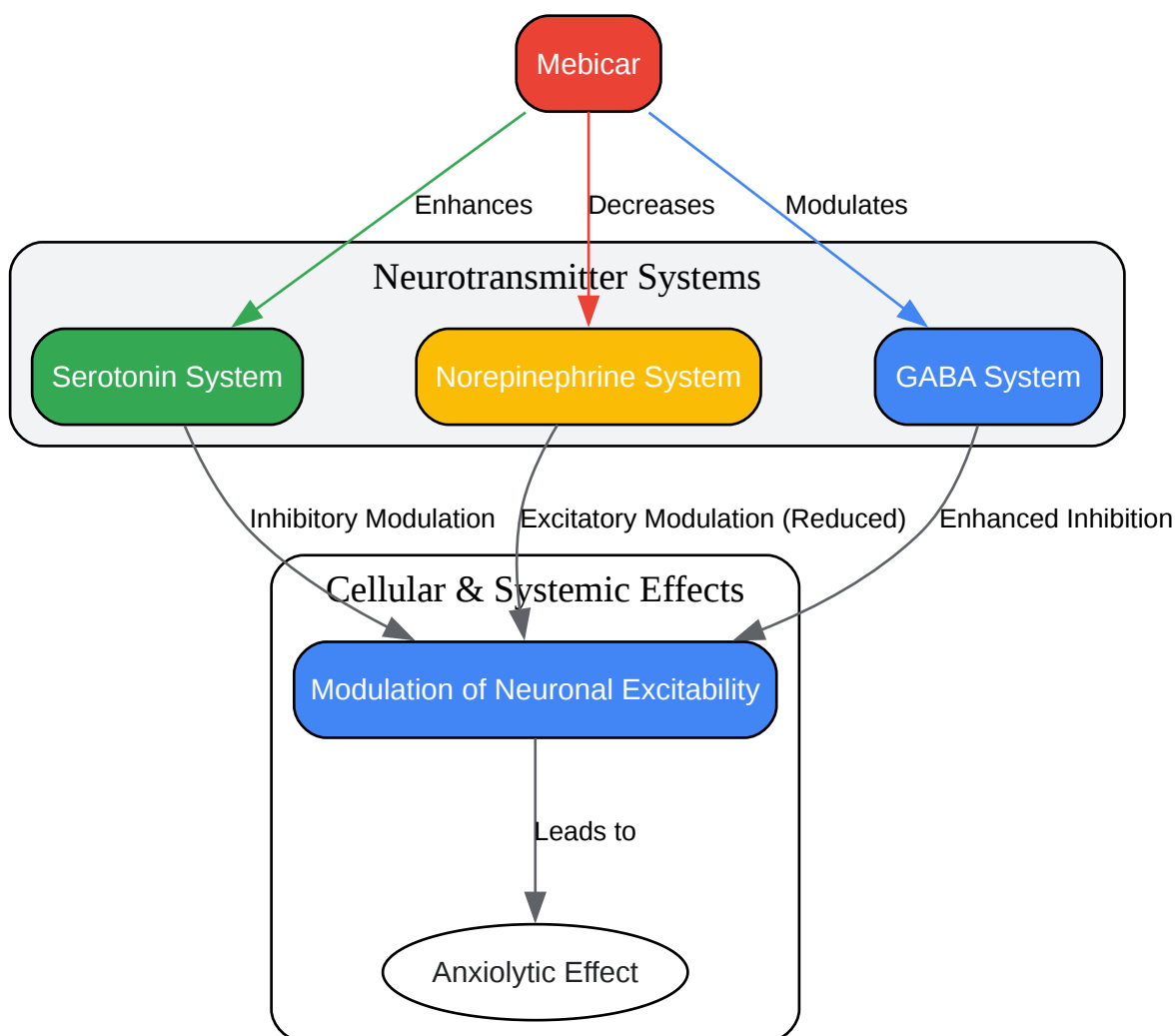
Mechanism of Action and Signaling Pathways

Mebicar's anxiolytic effects are believed to stem from its modulation of several key neurotransmitter systems in the brain.[2][3] Unlike benzodiazepines, it does not directly act on GABA receptors but influences the balance of inhibitory and excitatory neurotransmission.[15]

The proposed mechanism involves:

- Enhancement of Serotonergic Activity: Mebicar has been shown to increase the levels of serotonin in the brain.[\[16\]](#)
- Reduction of Noradrenergic Activity: It concurrently decreases the levels of norepinephrine. [\[16\]](#)
- GABAergic Modulation: While not a direct agonist, it is thought to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter.[\[15\]](#)
- No Significant Effect on Dopaminergic and Cholinergic Systems: Studies indicate that Mebicar does not significantly affect these neurotransmitter systems.[\[3\]](#)[\[16\]](#)

This multi-faceted action on the limbic-reticular complex, particularly the hypothalamus, contributes to its anxiolytic properties without causing significant sedation or muscle relaxation. [\[2\]](#)[\[16\]](#)



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Proposed Signaling Pathway for Mebicar's Anxiolytic Action.

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- To cite this document: BenchChem. [Mebicar: A Technical Guide to its Physicochemical Properties for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158985#physicochemical-properties-of-mebicar-for-research-applications]

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